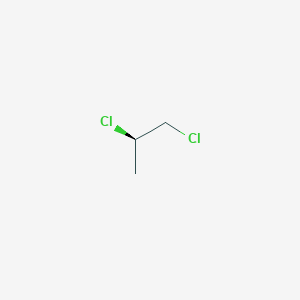

1,2-Dichloropropane

概述

描述

它是一种无色、易燃的液体,具有甜味,其化学式为 C3H6Cl2 。该化合物主要用作其他化学品生产中的中间体,并在各种工业应用中得到应用。

准备方法

1,2-二氯丙烷通常作为环氧氯丙烷生产过程中的副产物产生 。 工业生产涉及丙烯的氯化,这会导致包括 1,2-二氯丙烷在内的氯化丙烷混合物的生成 。反应条件通常涉及使用氯气和催化剂在高温下进行。

化学反应分析

Metabolic Pathways and Biochemical Reactions

In biological systems, 1,2-DCP undergoes CYP2E1-mediated oxidation , forming reactive intermediates such as episulfonium ions (thiiranium ions) and DNA adducts . This pathway is critical in its toxicity and carcinogenicity. Key steps include:

- CYP2E1 activation → epoxide formation .

- Glutathione (GSH) conjugation → mercapturic acids (e.g., N-acetyl-S-(2-hydroxypropyl)-L-cysteine) .

Reaction Pathway :

Environmental Reactions and Degradation

1,2-DCP reacts with strong oxidizers (e.g., hydrogen peroxide), acids , and aluminum , potentially leading to violent reactions or explosions . Environmental degradation occurs via:

- Hydrolysis under alkaline conditions to form chloroalcohols .

- Photodegradation in air, with a half-life of 16–23 days .

Reaction with Water :

Catalytic Oxidation and Dehydrochlorination

1,2-DCP undergoes catalytic oxidation over materials like LaMnO₃ perovskites , forming CO₂, H₂O, and Cl⁻ . Dehydrochlorination reactions yield allyl chloride and HCl:

Key Reaction Data

Stability and Reactivity

1,2-DCP is highly flammable (flash point: 21°C) and reacts violently with strong oxidizers (e.g., KMnO₄) and aluminum alloys . Its Henry’s law constant (274 Pa·m³/mol at 25°C) indicates moderate volatility.

科学研究应用

1,2-二氯丙烷在科学研究中有几个应用:

化学: 它被用作溶剂和合成其他化学品的中间体。

生物学: 它被用于与毒理学效应相关的研究,以及它作为致癌物的潜力.

医学: 研究正在进行以了解其对人体健康的影响及其潜在的治疗应用。

工业: 它被用于生产四氯乙烯和其他氯化化学品.

作用机制

1,2-二氯丙烷的作用机制涉及它与细胞成分的相互作用。 它通过卤代烷脱卤酶代谢,该酶催化碳卤键的水解裂解,导致生成伯醇、卤离子以及质子 。这个过程会导致细胞损伤,并与它的致癌作用有关。

相似化合物的比较

1,2-二氯丙烷可以与其他类似的化合物进行比较,例如:

- 1,1-二氯丙烷

- 1,3-二氯丙烷

- 2,2-二氯丙烷

这些化合物具有相似的化学结构,但在物理和化学性质以及应用方面有所不同。 1,2-二氯丙烷因其特定的工业应用以及作为其他化学品生产中间体的作用而独一无二。

生物活性

1,2-Dichloropropane (DCP) is a chlorinated hydrocarbon that has been utilized in various industrial applications, including as a solvent and in the production of other chemicals. Understanding its biological activity is crucial due to its potential health effects in humans and animals. This article synthesizes findings from various studies, focusing on the compound's toxicity, metabolic pathways, and associated health risks.

This compound is a colorless liquid with a sweet odor, primarily used as a solvent and in organic synthesis. Upon exposure, DCP undergoes metabolic transformation primarily in the liver. Studies indicate that after oral administration, approximately 50% of DCP is excreted in urine within 24 hours, with metabolites such as N-acetyl-S-(2-hydroxypropyl)-l-cysteine being predominant .

Metabolic Pathways

- Major Metabolites :

- N-acetyl-S-(2-hydroxypropyl)-l-cysteine

- β-chlorolactate

- Excretion :

Hepatic Effects

Numerous studies have documented the hepatotoxicity of DCP. Acute exposure can lead to:

Table 1: Summary of Hepatic Effects from Animal Studies

| Exposure Route | Concentration | Observed Effect |

|---|---|---|

| Inhalation | ≥1000 ppm | Hepatic necrosis |

| Oral | ≥500 mg/kg | Centrilobular hepatocyte changes |

| Oral | ≥125 mg/kg/day | Delayed skull ossification in fetuses |

Neurological Effects

DCP is known to cause central nervous system (CNS) depression. Symptoms observed include:

Renal Effects

While the kidney is not typically considered a primary target for DCP toxicity, some studies have reported renal impairment at high doses:

- Acute kidney failure has been noted in human case reports following high-level exposure.

- Laboratory studies show inconsistent renal damage, primarily at concentrations above 1000 ppm .

Developmental Toxicity

Developmental studies indicate that DCP can adversely affect fetal development:

- Delayed ossification observed in rat and rabbit fetuses at doses ≥125 mg/kg/day.

- Increased mortality rates were noted in offspring exposed to high maternal doses during gestation .

Case Studies and Epidemiological Evidence

Several case studies have linked high levels of DCP exposure to serious health outcomes:

属性

CAS 编号 |

78-87-5 |

|---|---|

分子式 |

C3H6Cl2 |

分子量 |

112.98 g/mol |

IUPAC 名称 |

(2R)-1,2-dichloropropane |

InChI |

InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/t3-/m1/s1 |

InChI 键 |

KNKRKFALVUDBJE-GSVOUGTGSA-N |

杂质 |

WATER-O.O5% MAX, OXYGEN COMPOUNDS-0.1% MAX |

SMILES |

CC(CCl)Cl |

手性 SMILES |

C[C@H](CCl)Cl |

规范 SMILES |

CC(CCl)Cl |

沸点 |

203 to 205 °F at 760 mm Hg (NTP, 1992) 95.5 °C 96.4 °C; (-3.7 °C at 10 mm Hg) 96 °C 206°F |

颜色/形态 |

Colorless liquid |

密度 |

1.158 at 68 °F (USCG, 1999) 1.159 @ 25 °C/25 °C Relative density (water = 1): 1.16 1.16 |

闪点 |

60 °F (NTP, 1992) 60 °F (16 °C) (Closed cup) 16 °C c.c. 60°F |

熔点 |

-148 °F (NTP, 1992) -100.0 °C -100.4 °C -100 °C 149°F -149°F |

Key on ui other cas no. |

78-87-5 68390-96-5 78-87-5; 26638-19-7(mixed isomers) |

物理描述 |

1,2-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces an irritating vapor. (USCG, 1999) Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless liquid with a chloroform-like odor. Colorless liquid with a chloroform-like odor. [pesticide] |

Pictograms |

Flammable; Irritant; Health Hazard |

保质期 |

Sensitive to heat. |

溶解度 |

less than 0.1 mg/mL at 70.7° F (NTP, 1992) 0.02 M Sol in alcohol, ether, benzene and chloroform Miscible with org solvents In water, 2,800 mg/l @ 25 °C Solubility in water, g/100ml at 20 °C: 0.26 0.3% |

同义词 |

1,2-DCP; 1,2-Dichloropropane; NSC 1237; Propylene Chloride; Propylene Dichloride; R 270da |

蒸汽密度 |

3.9 (NTP, 1992) (Relative to Air) 3.9 (AIR= 1) Relative vapor density (air = 1): 3.9 3.9 |

蒸汽压力 |

40 mm Hg at 66.9 °F ; 42 mm Hg at 68° F (NTP, 1992) 53.30 mmHg 53.3 mm Hg @ 25 °C Vapor pressure, kPa at 20 °C: 27.9 40 mmHg |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major health concerns associated with 1,2-dichloropropane (1,2-DCP) exposure?

A1: 1,2-DCP is primarily known for its hepatotoxicity, causing liver damage in both animal models and humans. [, , , ] Additionally, it has been linked to renal toxicity, affecting kidney function. [] Alarmingly, epidemiological studies have shown a strong correlation between occupational exposure to 1,2-DCP and the development of cholangiocarcinoma, a rare and aggressive form of bile duct cancer. [, , , ]

Q2: How does 1,2-DCP exert its toxic effects on the liver?

A2: While the exact mechanisms are still under investigation, research suggests that 1,2-DCP toxicity stems from its metabolism within the liver. [] This process likely involves conjugation with glutathione, leading to the depletion of this vital antioxidant and rendering the liver more susceptible to oxidative damage. []

Q3: What are the long-term effects of 1,2-DCP exposure?

A3: Long-term exposure to 1,2-DCP, even at low levels, has been shown to increase the risk of developing cancer, particularly cholangiocarcinoma, in both male and female mice. [, ] This carcinogenic potential is further supported by observations in human studies, particularly among workers in the printing industry. [, , ]

Q4: How does dietary intake affect the toxicity of 1,2-DCP?

A4: Studies in rats have shown that a low-protein, choline-deficient diet increases susceptibility to the toxic effects of 1,2-DCP inhalation compared to a control diet. [] Interestingly, supplementation with methionine or a combination of cystine and choline provided a protective effect. [] This highlights the importance of nutritional status in modulating the toxicity of this compound.

Q5: How is 1,2-DCP metabolized in the rat?

A5: The primary metabolic pathway of 1,2-DCP in rats involves conjugation with glutathione, leading to the formation of N-acetyl-S-(2-hydroxypropyl)cysteine as the major urinary metabolite. [] Minor metabolites include β-chlorolactate and N-acetyl-S-(2,3-dihydroxypropyl)cysteine. []

Q6: What is the fate of 1-chloro-2-hydroxypropane, a proposed intermediate in 1,2-DCP metabolism?

A6: Besides forming the known metabolite N-acetyl-S-(2-hydroxypropyl)cysteine, 1-chloro-2-hydroxypropane also undergoes oxidation to yield β-chlorolactaldehyde and β-chlorolactate as metabolites. []

Q7: What are the main environmental concerns related to 1,2-DCP?

A7: 1,2-DCP is a known groundwater contaminant. [, , , ] Its persistence in the environment poses risks to both human and ecological health. [] Bioremediation strategies are crucial for removing this pollutant from contaminated sites.

Q8: How can microbial communities contribute to the bioremediation of 1,2-DCP?

A8: Anaerobic bacteria, particularly species belonging to the genus Dehalococcoides, are capable of completely degrading 1,2-DCP to the environmentally benign product propene. [, , , , ] This process, known as reductive dechlorination, relies on 1,2-DCP as an electron acceptor and is supported by electron donors like hydrogen. []

Q9: What factors influence the effectiveness of bioremediation of 1,2-DCP?

A9: Several factors can affect the efficacy of 1,2-DCP bioremediation, including:

- Microbial community composition: The presence and abundance of specific dechlorinating bacteria, like Dehalococcoides, are crucial. []

- Environmental conditions: Temperature, pH, and the availability of electron donors like hydrogen influence dechlorination rates. []

- Contaminant concentration: While Dehalococcoides spp. can tolerate and degrade high concentrations of 1,2-DCP, extremely high levels might still inhibit their activity. []

Q10: How can stable carbon isotope analysis be used to monitor 1,2-DCP degradation?

A10: Stable carbon isotope analysis (CSIA) is a powerful tool for tracking the fate of 1,2-DCP in the environment. [] By measuring the isotopic fractionation of carbon during dichloroelimination, researchers can distinguish between biotic and abiotic degradation pathways, providing valuable insights into the effectiveness of bioremediation efforts. []

Q11: What is the molecular formula and weight of 1,2-DCP?

A11: The molecular formula of 1,2-DCP is C3H6Cl2, and its molecular weight is 112.99 g/mol.

Q12: What are the typical products of 1,2-DCP pyrolysis?

A12: The pyrolysis of 1,2-DCP primarily yields hydrogen chloride (HCl) and monochloropropene isomers (allyl chloride, cis-1-chloropropene, and trans-1-chloropropene). [] The relative amounts of these isomers depend on the temperature at which the pyrolysis is carried out. []

Q13: Can the pyrolysis of 1,2-DCP be influenced by other compounds?

A13: Yes, the co-pyrolysis of 1,2-DCP with methanol in the presence of activated alumina catalyst leads to the formation of oxygen-containing compounds such as acetone and acrolein, in addition to the typical pyrolysis products. []

Q14: What analytical techniques are commonly used to detect and quantify 1,2-DCP?

A14: Gas chromatography, often coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), is a widely employed technique for the analysis of 1,2-DCP in various matrices, including environmental samples and biological tissues. [, , , , ]

Q15: What factors influence the efficiency of 1,2-DCP adsorption onto activated carbon?

A15: The adsorption of 1,2-DCP from aqueous solutions onto activated carbon is affected by factors such as initial concentration of the contaminant, adsorbent dosage, temperature, particle diameter of the activated carbon, and the rate of stirring during the adsorption process. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。